2,3-dihydro-1,4-benzodioxin-2-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone
Description
The compound 2,3-dihydro-1,4-benzodioxin-2-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone features a 2,3-dihydro-1,4-benzodioxin core linked via a methanone group to a piperazine ring substituted with a 1H-indole-2-carbonyl moiety.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(1H-indole-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-21(17-13-15-5-1-2-6-16(15)23-17)24-9-11-25(12-10-24)22(27)20-14-28-18-7-3-4-8-19(18)29-20/h1-8,13,20,23H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDJZDIARAPKCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)C(=O)C4=CC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1,4-benzodioxin-2-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic synthesis
Preparation of Benzodioxin Moiety: The benzodioxin ring can be synthesized through the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Formation of Indole Derivative: The indole derivative can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling with Piperazine: The final step involves coupling the benzodioxin and indole derivatives with piperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1,4-benzodioxin-2-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the benzodioxin or indole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of benzodioxin compounds can exhibit significant anticancer properties. Studies have shown that the incorporation of indole and piperazine moieties enhances the cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2,3-dihydro-1,4-benzodioxin derivatives have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models .
2. Neuropharmacology
The piperazine structure is often linked to neuroactive compounds. Preliminary studies suggest that 2,3-dihydro-1,4-benzodioxin derivatives may interact with neurotransmitter systems, potentially offering therapeutic avenues for conditions like depression and anxiety. Compounds with similar structures have shown promise as serotonin receptor modulators .
3. Antimicrobial Properties
The benzodioxin core has been associated with antimicrobial activity. Research into related compounds has demonstrated effectiveness against a spectrum of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal assessed the anticancer potential of a series of benzodioxin derivatives, including those similar to 2,3-dihydro-1,4-benzodioxin-2-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone. The results indicated a dose-dependent inhibition of cell proliferation in human breast cancer cell lines, suggesting a promising lead for further development as an anticancer agent.
Case Study 2: Neuropharmacological Screening
In another investigation focusing on neuropharmacological properties, researchers synthesized various piperazine-containing compounds and tested their effects on serotonin receptors. The results indicated that certain derivatives exhibited selective binding affinity, which could be leveraged for developing new antidepressants.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1,4-benzodioxin-2-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 2,3-dihydro-1,4-benzodioxin-piperazine methanone derivatives, which are frequently modified at the piperazine substituent to tune pharmacological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
- *Inferred formula based on structural analogs.
† Calculated from inferred formula.
Key Findings
Structural Flexibility :
- The piperazine ring’s substituent critically determines biological activity. For example:
- Doxazosin ’s quinazoline group confers alpha-blocker activity, validated in clinical use for hypertension .
- The target compound’s indole-2-carbonyl group may enhance interactions with serotonin or kinase receptors, common in CNS and cancer targets .
- Hydrophilic groups (e.g., 2-hydroxyethyl in ) improve solubility but may reduce blood-brain barrier penetration .
Stereochemical Considerations: notes stereoisomerism in related compounds (e.g., R/S configurations at the benzodioxin ring), which can significantly alter binding affinity . The target compound’s stereochemistry is unspecified in the evidence but warrants investigation.
Salt Forms and Bioavailability :
- Analogs like doxazosin mesylate () and hydrochloride salts () demonstrate how counterions enhance solubility and oral bioavailability . The target compound’s lack of a salt form in the evidence suggests room for optimization.
Synthetic Pathways :
- Many analogs (e.g., ) are synthesized via nucleophilic acyl substitution between benzodioxin-carbonyl chlorides and substituted piperazines, a route likely applicable to the target compound .
Biological Activity
2,3-Dihydro-1,4-benzodioxin-2-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a benzodioxin moiety linked to an indole-derived piperazine. The unique combination of these components suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound often involves multi-step processes that include the formation of the benzodioxin core followed by the introduction of the piperazine and indole functionalities. Various synthetic strategies have been explored, emphasizing the need for optimizing yields and purity.
Antidiabetic Potential
Recent studies have evaluated derivatives of 2,3-dihydro-1,4-benzodioxin for their anti-diabetic properties. For instance, compounds synthesized from this scaffold demonstrated weak to moderate inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. The IC50 values for these compounds ranged from 81.12 µM to 86.31 µM compared to acarbose (IC50 = 37.38 µM), indicating some potential for therapeutic application in type 2 diabetes management .
Anticancer Activity
Research has indicated that derivatives of this compound may exhibit anticancer activity. In vitro assays have shown that certain analogs can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be elucidated.
Case Studies
- In Vivo Efficacy : A study investigated the herbicidal effects of related benzodioxin compounds on monocotyledon weeds. The results indicated significant inhibition rates at a dose of 320 g/ha, suggesting that modifications to the benzodioxin structure could enhance biological activity against specific plant targets .
- Receptor Binding Studies : Another study focused on the binding affinity of related compounds to monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid signaling. Compounds with similar structural features showed promising binding profiles, indicating potential applications in neurological disorders .
Table 1: Biological Activity Summary
| Compound Name | Target Enzyme | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | α-Glucosidase | 81.12 | Antidiabetic |
| Compound B | MAGL | N/A | Neurological |
| Compound C | Cancer Cells | N/A | Anticancer |
Table 2: Synthesis Pathways
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Benzodioxin precursor | Heating in solvent |
| 2 | Piperazine derivative | Coupling reaction |
| 3 | Indole carbonyl compound | Final purification |
Q & A
Q. What are the critical steps in synthesizing 2,3-dihydro-1,4-benzodioxin-2-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone, and what common pitfalls should be avoided?
Methodological Answer: The synthesis typically involves sequential functional group transformations:
Amide Bond Formation : Coupling the indole-2-carboxylic acid derivative with the piperazine ring using reagents like EDCI/HOBt or DCC to activate the carbonyl group .
Carbonylation : Introducing the benzodioxin moiety via nucleophilic acyl substitution, often requiring anhydrous conditions and catalysts like DMAP .
Purification : Column chromatography or recrystallization to isolate the product, with monitoring by TLC or HPLC.
Q. Common Pitfalls :
- Incomplete activation of carboxylic acids, leading to low yields.
- Solvent incompatibility (e.g., polar aprotic solvents for carbonylation).
- Oxidation of the benzodioxin ring under acidic conditions .
Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to verify connectivity of the benzodioxin, piperazine, and indole moieties. Key signals include aromatic protons (6.5–8.5 ppm) and piperazine methylenes (2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] ion) and detect impurities .
- X-ray Crystallography : For absolute stereochemical confirmation, particularly if chiral centers are present .
- HPLC-PDA : Purity assessment (>95%) using C18 columns and gradient elution .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability of the synthesis?
Methodological Answer:
- Solvent Optimization : Replace high-boiling solvents (e.g., DMF) with alternatives like THF or dichloromethane to facilitate post-reaction workup .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts for carbonylation efficiency .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and side products .
- Scale-up Considerations : Batch vs. flow chemistry; monitor exothermic reactions to prevent decomposition .
Q. What computational strategies can predict the compound’s reactivity and binding interactions with biological targets?
Methodological Answer:
- DFT Calculations : To model electronic properties (e.g., HOMO/LUMO energies) and predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., serotonin or histamine receptors) based on structural analogs .
- MD Simulations : Assess binding stability over time (50–100 ns trajectories) in explicit solvent models .
Q. How should researchers design assays to evaluate the compound’s biological activity while minimizing false positives?
Methodological Answer:
- In Vitro Assays :
- Receptor Binding : Radioligand displacement assays (e.g., H-labeled antagonists) with membrane preparations .
- Functional Assays : cAMP or calcium flux measurements for GPCR activity .
- Controls : Include negative controls (vehicle-only) and reference compounds (e.g., ketanserin for 5-HT receptors).
- Counter-Screens : Test against off-target receptors (e.g., adrenergic or dopamine receptors) to assess selectivity .
Q. How can contradictory data on biological activity between similar compounds be resolved?
Methodological Answer:
- Structural Analysis : Compare X-ray or NMR structures to identify conformational differences impacting binding .
- Assay Conditions : Standardize protocols (e.g., buffer pH, temperature) to reduce variability .
- Meta-Analysis : Use tools like Rosetta or Prime to correlate activity trends with substituent effects (e.g., electron-withdrawing groups on the indole ring) .
Q. What strategies mitigate solubility challenges during in vitro and in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures for in vitro assays; cyclodextrins for in vivo formulations .
- Salt Formation : Prepare hydrochloride salts via HCl gas treatment to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the benzodioxin ring .
Q. How should stability studies be designed to assess degradation under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (HO) .
- LC-MS/MS Monitoring : Track degradation products (e.g., hydrolyzed amide bonds) over 14 days .
- pH Stability : Test in buffers (pH 1–10) to simulate gastrointestinal and plasma environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
